

Physical and chemical properties of 1-Chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-ethylbenzene

Cat. No.: B1361349

[Get Quote](#)

An In-depth Technical Guide to 1-Chloro-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-Chloro-2-ethylbenzene** (CAS No. 89-96-3). It is intended to be a vital resource for researchers, scientists, and professionals in drug development and other chemical industries. This document details experimental protocols for its synthesis, purification, and analysis, and discusses its reactivity and thermal stability. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, logical workflows for key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the practical applications of this compound.

Introduction

1-Chloro-2-ethylbenzene, also known as o-chloroethylbenzene, is a synthetic aromatic organic compound.^[1] It is a colorless to light yellow liquid with a mild, sweet odor.^[1] As a versatile chemical intermediate, it plays a significant role in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments.^[1] Understanding

its physical and chemical properties is crucial for its effective and safe use in research and industrial applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of **1-Chloro-2-ethylbenzene** are summarized in the tables below. This data has been compiled from various sources to provide a comprehensive and reliable reference.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ Cl	[1][2]
Molecular Weight	140.61 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Odor	Mild, sweet, aromatic	[1]
Density	1.04 - 1.047 g/cm ³	[1][3]
Melting Point	-82.7 °C	[1][3]
Boiling Point	178.4 °C at 760 mmHg; 85 °C at 25 mmHg	[1][3]
Flash Point	60 °C	[1][3]
Refractive Index	1.5218	[1]
Solubility	Insoluble in water; soluble in many organic solvents.	[4]
Vapor Pressure	Data available from NIST/TRC Web Thermo Tables	[5]

Table 2: Chemical and Safety Information

Property	Value	Reference(s)
CAS Number	89-96-3	
IUPAC Name	1-chloro-2-ethylbenzene	[2]
Synonyms	o-Chloroethylbenzene, 2-Ethylchlorobenzene	[2]
InChI Key	CVGAWKYSRYXQOI-UHFFFAOYSA-N	[2]
SMILES	CCC1=CC=CC=C1Cl	[2]
Hazard Classifications	Acute toxicity (Oral, Dermal, Inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)	[6]
GHS Hazard Statements	H302, H312, H315, H319, H332, H335	[6]
Incompatibilities	Strong oxidizing agents, strong bases	

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **1-Chloro-2-ethylbenzene**.

Synthesis

3.1.1. Friedel-Crafts Alkylation of Chlorobenzene (Illustrative)

While direct Friedel-Crafts alkylation of benzene with an ethyl halide can lead to polyalkylation, a common conceptual pathway for substituted benzenes involves this reaction.[\[7\]](#) For a more controlled synthesis, Friedel-Crafts acylation followed by reduction is often preferred. However, a general protocol for a related Friedel-Crafts reaction is presented below to illustrate the methodology.[\[8\]](#)

Materials and Reagents:

- Chlorobenzene
- Isobutyryl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- In a fume hood, equip a flame-dried round-bottom flask with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen).
- Add anhydrous dichloromethane to the flask, followed by the careful addition of anhydrous aluminum chloride (1.1 to 1.3 equivalents).
- Cool the resulting suspension to 0-5 °C using an ice bath.
- Slowly add chlorobenzene (1.0 to 1.2 equivalents) to the stirred suspension.
- Add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture in an ice bath and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

Purification

3.2.1. Fractional Distillation

Fractional distillation is an effective method for purifying **1-Chloro-2-ethylbenzene** from impurities with different boiling points.

Apparatus:

- Round-bottom flask (distilling pot)
- Fractionating column (e.g., Vigreux or packed with glass beads)
- Three-way adapter
- Thermometer and adapter
- Condenser
- Receiving flask
- Heating mantle
- Boiling chips or magnetic stir bar

Procedure:

- Assemble the fractional distillation apparatus as shown in chemical literature.[9] Ensure all joints are properly sealed.
- Place the crude **1-Chloro-2-ethylbenzene** into the distilling pot along with boiling chips or a magnetic stir bar.
- Wrap the fractionating column with glass wool and aluminum foil to ensure adiabatic conditions, leaving a small gap to observe the process.[9]
- Begin heating the distilling pot. The heating rate should be controlled to establish a temperature gradient along the column.
- Observe the vapor rising through the column. The temperature at the top of the column should remain steady during the distillation of a pure fraction.
- Collect the fraction that distills at the boiling point of **1-Chloro-2-ethylbenzene** (178.4 °C at 760 mmHg).[3] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
- Analyze the purity of the collected fraction using GC-MS or NMR spectroscopy.

Analysis

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying **1-Chloro-2-ethylbenzene** and its potential impurities.

Sample Preparation (for a solid matrix):

- Weigh a known amount of the solid sample into a vial.
- Add a suitable volatile organic solvent such as dichloromethane or hexane.[10]
- Vortex or sonicate the sample for 15-30 minutes to ensure complete extraction.
- Centrifuge the sample to separate the solid material from the solvent extract.

- Carefully transfer the supernatant to a clean GC vial for analysis.

GC-MS Parameters (starting conditions):

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Inlet Temperature: 250 °C
- Injection Volume: 1 μ L (splitless)
- Oven Program: Initial temperature of 70 °C for 2 min, then ramp to 230 °C at 20 °C/min, hold for 2 min.
- MS Interface Temperature: 280 °C
- Ionization Energy: 70 eV
- Mass Scan Range: m/z 50-550

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **1-Chloro-2-ethylbenzene**.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.[\[11\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

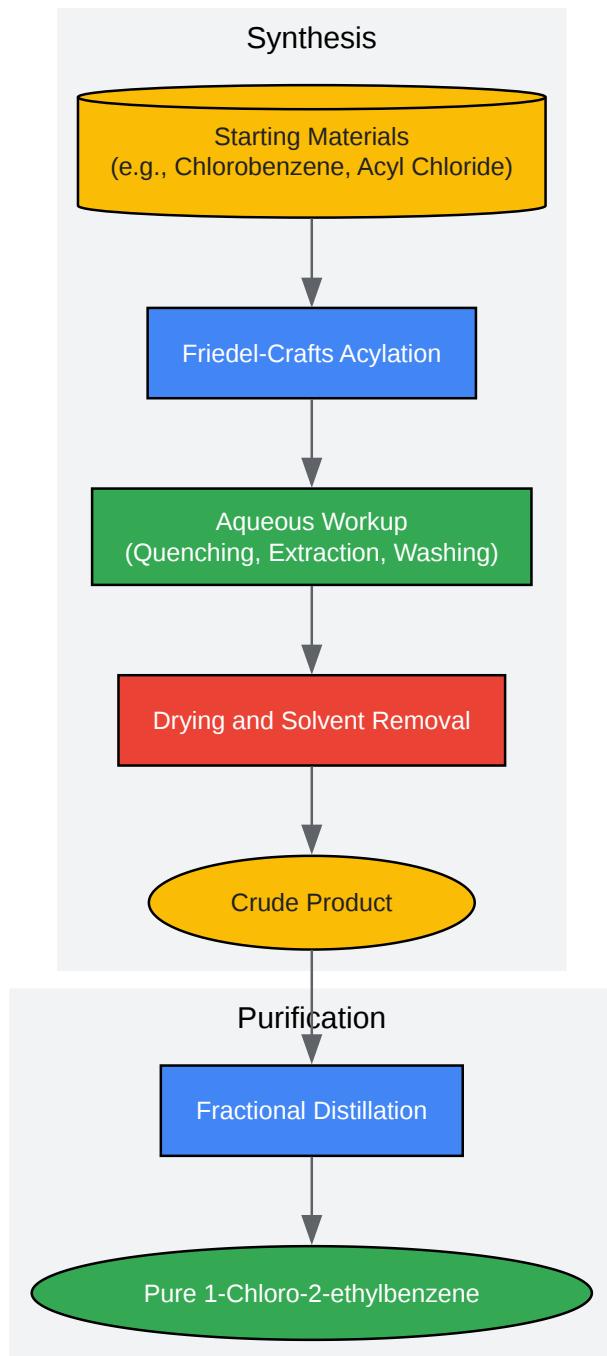
^1H and ^{13}C NMR Acquisition Parameters (on a 400 MHz spectrometer):

- Solvent: CDCl_3
- Temperature: 298 K

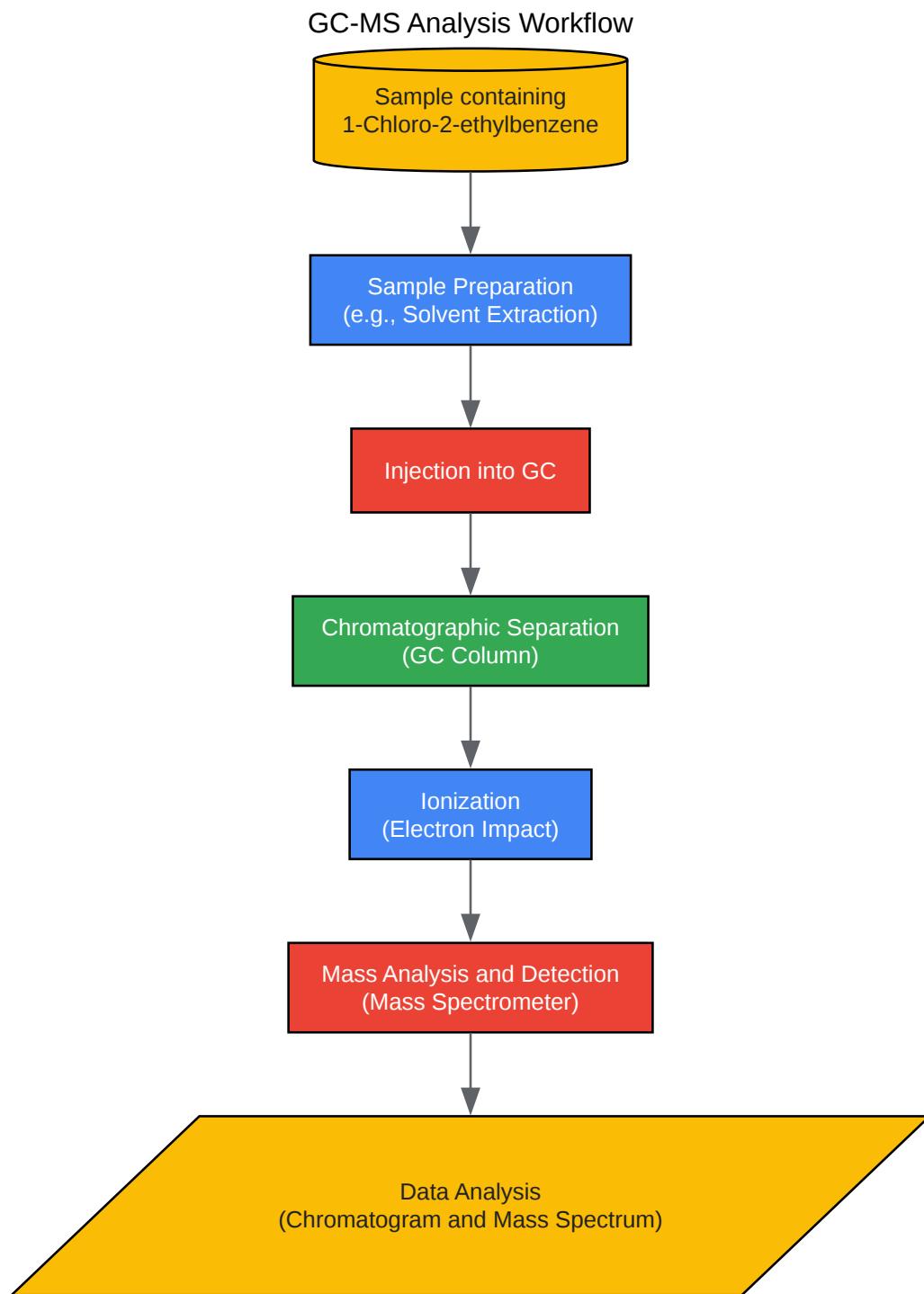
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment
 - Spectral Width: ~12 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled experiment
 - Spectral Width: ~240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more

Reactivity and Stability

1-Chloro-2-ethylbenzene exhibits reactivity characteristic of both an alkyl halide and a substituted aromatic ring.


- Nucleophilic Substitution: The chlorine atom on the ethyl side-chain is susceptible to nucleophilic substitution reactions ($\text{SN}2$), while the chlorine atom attached to the aromatic ring is generally unreactive under standard conditions due to partial double bond character from resonance.[\[12\]](#)
- Electrophilic Aromatic Substitution: The ethyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The outcome of electrophilic substitution reactions will depend on the specific reagents and reaction conditions.

- Thermal Decomposition: Pyrolysis of 2-chloroethylbenzene at high temperatures (985 K to 1445 K) has been shown to yield styrene and benzene as the main products.[13] The decomposition is likely initiated by the homolytic cleavage of C-Cl bonds.[14]


Mandatory Visualizations

The following diagrams illustrate key logical workflows related to the synthesis and analysis of **1-Chloro-2-ethylbenzene**.

Synthesis and Purification Workflow of 1-Chloro-2-ethylbenzene

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and purification of **1-Chloro-2-ethylbenzene**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of **1-Chloro-2-ethylbenzene** using GC-MS.

Conclusion

1-Chloro-2-ethylbenzene is a valuable chemical intermediate with well-defined physical and chemical properties. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers and scientists in the safe and effective handling and application of this compound in their work. The provided workflows offer a clear visual representation of key processes, further enhancing the practical utility of this technical guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-Chloro-2-ethylbenzene | C8H9Cl | CID 6995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Physical and chemical properties of 1-Chloro-2-ethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361349#physical-and-chemical-properties-of-1-chloro-2-ethylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com